(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one
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Overview
Description
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorobenzyl alcohol, 4-hydroxybenzaldehyde, and 3,4-dimethylaniline.
Formation of Intermediates: The initial steps involve the formation of intermediates through reactions such as etherification and condensation.
Final Coupling: The final step involves coupling the intermediates under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial processes focus on optimizing reaction conditions to maximize yield and purity.
Scale-Up: The synthesis is scaled up from laboratory to industrial scale, ensuring that the process is economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic reactions.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-[(2-chlorophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one
- (E)-1-[4-[(2-fluorophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one
- (E)-1-[4-[(2-bromophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dimethylphenyl)amino]prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO2/c1-16-6-9-19(14-17(16)2)27-13-12-24(28)18-7-10-20(11-8-18)29-15-21-22(25)4-3-5-23(21)26/h3-14,27H,15H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYJOEXHOKFXNC-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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